4-Bromo-7-chloroisoquinolin-1(2H)-one

Beschreibung

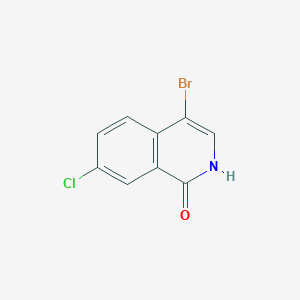

4-Bromo-7-chloroisoquinolin-1(2H)-one (CAS: 1028252-13-2) is a halogenated isoquinolinone derivative with the molecular formula C₉H₅BrClNO and a molecular weight of 258.5 g/mol. It belongs to the class of heterocyclic aromatic compounds, characterized by a fused benzene and pyridine ring system substituted with bromine (Br) at position 4 and chlorine (Cl) at position 7. This compound is primarily used as a building block in organic synthesis, particularly in pharmaceutical and materials research, due to its reactive halogen substituents that enable cross-coupling reactions and further functionalization .

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-bromo-7-chloro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-8-4-12-9(13)7-3-5(11)1-2-6(7)8/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIKNSRKTYSIMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731963 | |

| Record name | 4-Bromo-7-chloroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028252-13-2 | |

| Record name | 4-Bromo-7-chloroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

4-Bromo-7-chloroisoquinolin-1(2H)-one is a heterocyclic organic compound with the molecular formula C9H5BrClNO and a molecular weight of approximately 258.50 g/mol. This compound has garnered interest in medicinal chemistry due to its unique structural features, including halogen substitutions that enhance its biological activity. The presence of bromine and chlorine atoms at specific positions on the isoquinoline ring contributes to its potential therapeutic applications.

The structural characteristics of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C9H5BrClNO |

| Molecular Weight | 258.50 g/mol |

| Halogen Substituents | Bromine (Br), Chlorine (Cl) |

| Structural Features | Isoquinoline ring |

Antimicrobial Properties

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, its structural analogs have shown effectiveness against various bacterial strains, suggesting that the unique halogen substitutions enhance their reactivity and biological efficacy.

Anticancer Activity

Research highlights the potential of this compound in cancer therapy. Its mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and cell cycle arrest mechanisms .

Neuroprotective Effects

Emerging studies suggest neuroprotective properties for this compound, particularly in models of neurodegenerative diseases such as Alzheimer's. The compound may influence pathways related to amyloid-beta formation and tau phosphorylation, which are critical in Alzheimer's pathology .

Study on Anticancer Properties

A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis at micromolar concentrations. The study utilized flow cytometry and Western blot analysis to assess the expression levels of pro-apoptotic and anti-apoptotic proteins, revealing a shift towards apoptosis in treated cells .

Neuroprotective Mechanism Study

In another investigation focusing on neuroprotection, researchers tested this compound on neuronal cells exposed to oxidative stress. The findings demonstrated that treatment with the compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls. This suggests a potential mechanism through which the compound could mitigate neurodegeneration .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Bromo-7-chloroisoquinolin-1(2H)-one serves as an important intermediate in organic synthesis. Its reactivity allows for various transformations, making it suitable for synthesizing complex molecules. Key applications include:

- Nucleophilic Substitution Reactions : The bromine and chlorine atoms can be displaced by nucleophiles, enabling the introduction of diverse functional groups.

- Palladium-Catalyzed Cross-Coupling Reactions : This compound can participate in cross-coupling reactions, which are essential for forming carbon-carbon bonds in synthetic organic chemistry.

Medicinal Chemistry

Research has indicated that derivatives of this compound may exhibit significant biological activities, particularly as potential anticancer agents. Studies have focused on:

-

Antitumor Activity : The isoquinoline core is prevalent in many natural products with biological activity. Derivatives of this compound are being explored for their ability to target specific cancer cell lines by modifying substituents to enhance efficacy against tumors .

Compound Name Target Cancer Type IC50 Value (µM) Compound A Breast Cancer 0.688 Compound B Lung Cancer 0.512 - Mechanism of Action : Although specific mechanisms for this compound have not been fully elucidated, its derivatives have shown promise in inhibiting cancer cell proliferation through various pathways.

Case Study 1: Antitumor Derivatives

A study by Wei et al. (2010) investigated various derivatives of isoquinolinones, including those based on this compound, for their antitumor properties. The study established structure-activity relationships (SAR) that correlate specific modifications with enhanced cytotoxicity against cancer cell lines.

Case Study 2: Inhibition of Cytochrome P450 Enzymes

Recent findings suggest that compounds similar to this compound may inhibit cytochrome P450 enzymes, particularly CYP1A2. This inhibition could have implications for drug metabolism and interactions, highlighting the need for further pharmacokinetic studies to assess safety and efficacy in drug development.

Potential Therapeutic Uses

The potential therapeutic applications of this compound extend beyond oncology:

- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound may also possess similar bioactivities.

- Rho-Kinase Inhibition : Isoquinoline derivatives have been studied for their effects on Rho-kinase pathways, which are implicated in various cardiovascular diseases and cancer progression .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 4-Bromo-7-chloroisoquinolin-1(2H)-one with four analogous isoquinolinone derivatives, highlighting substituent positions, molecular formulas, and key properties:

Comparative Stability

- Fluorinated derivatives exhibit superior thermal and oxidative stability compared to chlorinated/brominated counterparts, as observed in accelerated stability studies .

Vorbereitungsmethoden

Preparation via Halogenated 7-Azaindole Intermediates

A closely related compound, 4-bromo-7-azaindole, serves as a key intermediate in halogenation strategies that can be adapted for isoquinolinone synthesis. The method involves:

N-oxidation of 7-azaindole : The 7-azaindole is reacted with hydrogen peroxide in organic solvents such as tetrahydrofuran (THF), ethylene glycol monomethyl ether, or propylene glycol monomethyl ether at low temperatures (5–15 °C) for 2–5 hours to form N-oxidized 7-azaindole.

Halogenation using phosphorus oxyhalides (POX) : The N-oxidized intermediate is treated with phosphorus oxybromide (POBr3) or other POX reagents in solvents like acetonitrile or THF at elevated temperatures (80–100 °C) for several hours (up to 5 hours). Diisopropyl ethyl amine is added as a catalyst after initial heating to facilitate the reaction.

Isolation and purification : After reaction completion, solvents and excess reagents are removed by distillation under reduced pressure. The crude product is then precipitated by alkalization (pH ~9) with aqueous sodium hydroxide, filtered, washed, and dried to yield 4-bromo-7-azaindole with yields around 74% and purity confirmed by nuclear magnetic resonance (NMR) spectroscopy.

This method's adaptability allows for the synthesis of various 4-substituted 7-azaindoles, including chloro derivatives, by modifying the halogenating agent and reaction conditions.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| N-oxidation | 7-azaindole + H2O2 in THF or EGME, 5–15 °C, 2–5 h | N-oxidized 7-azaindole |

| Halogenation | POBr3 in acetonitrile, 80–100 °C, 5 h, diisopropyl ethyl amine catalyst | 4-bromo-7-azaindole, 74% yield |

| Work-up | Distillation under vacuum, alkalization with 50% NaOH, filtration | Isolated solid product |

Thermolysis of β-Styryl Carbamates to Isoquinolin-1(2H)-ones

Another robust approach to synthesize isoquinolinone derivatives, including halogenated variants, is the thermolysis of β-styryl carbamates:

Preparation of β-styryl carbamates : β-styryl carbamates are synthesized by condensation of substituted benzaldehydes (e.g., 2,2-bis(p-chlorophenyl)acetaldehyde) with ethyl carbamate in toluene under cooling conditions, followed by solvent removal and addition of cyclohexane and phenylcyclohexane.

Thermolysis reaction : The β-styryl carbamate is heated at 230 °C for 4 hours in phenylcyclohexane, inducing cyclization and formation of the isoquinolin-1(2H)-one core.

Isolation : After cooling, the crude product solidifies and is washed with phenylcyclohexane, then recrystallized from acetone to yield the halogenated isoquinolinone with yields in the range of 73–79%.

This method is particularly useful for incorporating chloro substituents at the 7-position and various aryl groups at the 4-position, enabling the synthesis of 4-bromo-7-chloroisoquinolin-1(2H)-one analogs.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| β-styryl carbamate synthesis | 2,2-bis(p-chlorophenyl)acetaldehyde + ethyl carbamate in toluene, cooled, solvent removal | β-styryl carbamate intermediate |

| Thermolysis | Heating at 230 °C for 4 h in phenylcyclohexane | Isoquinolin-1(2H)-one derivative, 73–79% yield |

| Work-up | Cooling, washing with phenylcyclohexane, recrystallization from acetone | Pure halogenated isoquinolinone |

Comparative Analysis of Methods

| Feature | Halogenation of 7-Azaindole Intermediates | Thermolysis of β-Styryl Carbamates |

|---|---|---|

| Starting materials | 7-Azaindole, POBr3, organic solvents | Substituted benzaldehydes, ethyl carbamate |

| Reaction conditions | Mild to moderate temperature (5–100 °C) | High temperature (230 °C) |

| Reaction time | Several hours (up to 5 h) | 4 hours |

| Yield | Moderate to high (~74%) | High (73–79%) |

| Product purity | Confirmed by NMR, requires careful work-up | Recrystallization yields pure product |

| Scalability | Suitable for medium scale | Suitable for scale-up with optimization |

| Applicability | Versatile for various halogen substitutions | Effective for aryl-substituted isoquinolinones |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-Bromo-7-chloroisoquinolin-1(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves bromination of precursor isoquinolinone derivatives using hydrobromic acid (HBr) in acetonitrile at controlled temperatures (e.g., 0°C to room temperature). Optimization variables include:

- Reagent stoichiometry : Excess HBr (48% aqueous) ensures complete bromination .

- Solvent choice : Acetonitrile minimizes side reactions due to its polar aprotic nature .

- Temperature control : Low temperatures (0°C) suppress unwanted di-brominated byproducts.

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound.

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., bromine at position 4, chlorine at position 7) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

- Mass spectrometry (MS) : High-resolution MS verifies molecular weight (CHBrClNO, ~260.49 g/mol) .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer :

- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water .

- Storage : Store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent halogen-halogen exchange or decomposition .

Advanced Research Questions

Q. How does the electronic environment of the isoquinolinone core influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Mechanistic insight : The bromine atom at position 4 acts as a leaving group in Suzuki-Miyaura couplings, while the electron-withdrawing chlorine at position 7 stabilizes intermediates via resonance .

- Experimental design : Screen palladium catalysts (e.g., Pd(PPh)) and bases (KCO) in THF/water mixtures. Monitor reaction progress via TLC and isolate products using centrifugal partition chromatography .

Q. What computational methods can predict the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, position 5 may be more reactive due to electron-deficient aromatic rings .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to guide SAR studies .

Q. How can researchers address discrepancies in biological activity data for this compound derivatives?

- Methodological Answer :

- Data normalization : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .

- Controlled variables : Compare IC values under identical pH, temperature, and solvent conditions.

- Statistical analysis : Apply ANOVA or multivariate regression to identify confounding factors (e.g., impurity levels >2% in commercial batches) .

Q. What strategies mitigate impurity formation during large-scale synthesis of this compound?

- Methodological Answer :

- Process optimization : Use flow chemistry to control residence time and reduce di-brominated byproducts .

- In-line monitoring : Employ PAT (Process Analytical Technology) tools like FTIR to track intermediate formation.

- Crystallization : Recrystallize from ethanol/water mixtures to remove polar impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.